molecular formula C7H8N2O4 B159874 4,6-Dimethoxypyrimidine-2-carboxylic acid CAS No. 128276-50-6

4,6-Dimethoxypyrimidine-2-carboxylic acid

Cat. No. B159874
M. Wt: 184.15 g/mol
InChI Key: PRXXMEMJCXTHTP-UHFFFAOYSA-N
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Description

4,6-Dimethoxypyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C7H8N2O4 and a molecular weight of 184.15 . It is a solid substance that is stored in a refrigerator .


Molecular Structure Analysis

The IUPAC name of this compound is 4,6-dimethoxy-2-pyrimidinecarboxylic acid . The InChI code is 1S/C7H8N2O4/c1-12-4-3-5(13-2)9-6(8-4)7(10)11/h3H,1-2H3,(H,10,11) .


Chemical Reactions Analysis

The specific chemical reactions involving 4,6-Dimethoxypyrimidine-2-carboxylic acid are not clearly mentioned in the available resources .

Scientific Research Applications

Hydrogen-Bonding Patterns

  • 4,6-Dimethoxypyrimidine-2-carboxylic acid forms hydrogen-bonding patterns in cocrystals, such as with phthalic acid, forming a helical chain along the b axis, which is important in understanding molecular interactions (Thanigaimani, Muthiah, & Lynch, 2007).

Crystal Design and Synthesis

  • The compound is involved in the design of co-crystals/salts with aminopyrimidines and carboxylic acids, demonstrating recurrently occurring synthons in crystal engineering (Ebenezer & Muthiah, 2012).
  • In another study, 2-amino-4,6-dimethoxypyrimidine, a derivative, interacts with carboxyl groups of various acids, forming cyclic hydrogen-bonded motifs important in the study of crystal structures (Thanigaimani, Muthiah, & Lynch, 2006).

Chemical Synthesis Applications

Antimicrobial Activity

  • New 4,6-dimethoxy pyrimidine derivatives synthesized demonstrated antibacterial activities, highlighting the compound's role in the development of new antimicrobials (Dişli, Mercan, & Yavuz, 2013).

Novel Polymer Synthesis

  • The compound has been used in the synthesis of novel semiconducting polymers, indicating its potential in materials science (Gunathilake et al., 2013).

Mass Spectrometric Analysis

  • A novel isotope labeling reagent using a derivative of 4,6-dimethoxypyrimidine has been developed for mass spectrometry analysis, showcasing its use in analytical chemistry (Leng et al., 2013).

Pharmaceutical Research

  • The compound has been involved in the microwave-assisted synthesis of antiproliferative compounds, indicating its role in medicinal chemistry (Patel et al., 2022).

Safety And Hazards

This compound is considered harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for the research and application of 4,6-Dimethoxypyrimidine-2-carboxylic acid are not clearly mentioned in the available resources .

properties

IUPAC Name

4,6-dimethoxypyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-4-3-5(13-2)9-6(8-4)7(10)11/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXXMEMJCXTHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403131
Record name 4,6-dimethoxypyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxypyrimidine-2-carboxylic acid

CAS RN

128276-50-6
Record name 4,6-dimethoxypyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dimethoxypyrimidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

17.1 g of 2-ethoxycarbonyl-4,6-dimethoxypyrimidine are dissolved in 300 ml of ethanol, and 3.4 g of sodium hydroxide in 50 ml of water are added. This solution is stirred for 4 hours at room temperature and refluxed for 1 hour. The mixture is cooled, and most of the ethanol is removed on a rotary evaporator. The residue is taken up in water and extracted using dichloromethane. The aqueous-alkaline phase is acidified to a pH of 2-3 using 6 N hydrochloric acid, and any precipitated product is filtered off with suction. This gives 9.6 g of 4,6-dimethoxypyrimidine-2-carboxylic acid of melting point 155°-157° C.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Bessard, R Crettaz - Tetrahedron, 1999 - Elsevier
The preparation of pyrimidine-2-carboxylates and 2-pyrimidineacetates by alkoxycarbonylation of respectively 2-chloropyrimidine and 2-(chloromethyl)pyrimidine with carbon monoxide …
Number of citations: 16 www.sciencedirect.com
JM Seco, A Calahorro, J Cepeda… - Journal of Molecular …, 2015 - Elsevier
Six new compounds with functionalized pyrazole, tetrazole, and pyrimidine ligands, namely [Cd(μ-4-Hampz)(μ-Cl) 2 ] n (1), [Cd(μ 3 -pzdc)(μ-H 2 O)(H 2 O)] n (2), [Cd(μ-5-amtz) 2 (eda)] …
Number of citations: 9 www.sciencedirect.com
I Kuriwaki, M Kameda, H Hisamichi, S Kikuchi… - Bioorganic & Medicinal …, 2020 - Elsevier
Fibroblast growth factor receptor 3 (FGFR3) is an attractive therapeutic target for the treatment of bladder cancer. We identified 1,3,5-triazine derivative 18b and pyrimidine derivative …
Number of citations: 17 www.sciencedirect.com
R Skoda-Foldes, L Kollár - Current Organic Chemistry, 2002 - ingentaconnect.com
Palladium catalysed reactions serve as versatile tools in synthetic organic chemistry. By using these methodologies carbon monoxide can be introduced directly into a number of …
Number of citations: 342 www.ingentaconnect.com
GS Basarab, PJ Hill, CE Garner, K Hull, O Green… - pstorage-acs-6854636.s3 …
Crystal structure of AZD5099. Colorless plate crystals of AZD5099 (anhydrous form) were obtained by evaporation of the isopropyl alcohol solution. The diffraction data were collected at …

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